molecular formula C19H27N7O2 B6446503 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640845-56-1

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6446503
CAS No.: 2640845-56-1
M. Wt: 385.5 g/mol
InChI Key: BOFRUFXDQIEZDE-UHFFFAOYSA-N
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Description

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-morpholine ethanone moiety and a dimethylpyrazole group.

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-15-13-16(2)26(22-15)18-4-3-17(20-21-18)24-7-5-23(6-8-24)14-19(27)25-9-11-28-12-10-25/h3-4,13H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFRUFXDQIEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2C_{22}H_{26}N_{6}O_{2}, with a molecular weight of approximately 406.48 g/mol. The structure includes a morpholine group, a piperazine moiety, and a pyrazole-pyridazine linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it exhibits selective inhibition, which may lead to reduced side effects compared to non-selective COX inhibitors .
  • Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways. This binding can modulate physiological responses, making it a candidate for further therapeutic exploration.

Anti-inflammatory Properties

Research indicates that the compound demonstrates anti-inflammatory effects through COX-II inhibition. A study reported an IC50 value of 0.011 μM for a related compound in the same class, highlighting the potential potency of derivatives like this one .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Studies involving similar pyrazole derivatives have shown promising results against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have documented the biological activity of compounds related to this structure:

  • Study on COX-II Inhibitors : A series of compounds were tested for their COX-II inhibitory activity. Among them, derivatives with similar structural motifs exhibited significant potency, with some showing up to 38 times more effectiveness than traditional drugs like Rofecoxib .
  • Antiparasitic Activity : Related compounds have been evaluated for their antiparasitic properties against Plasmodium falciparum. These studies revealed that structural modifications can significantly impact both potency and selectivity against the parasite .

Table 1: Summary of Biological Activities

Activity TypeIC50/EC50 ValueReference
COX-II Inhibition0.011 μM
Anticancer ActivityVariable
Antiparasitic0.15 μM

Table 2: Structural Comparisons with Similar Compounds

Compound NameStructure FeaturesNotable Activity
4-Chloro-N-(4-{[6-(3,5-dimethylpyrazol-1-yl)...Contains chloro and piperazine groupsStrong COX-II inhibition
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]...Pyrimidine ring additionAntiparasitic activity

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally or functionally analogous compounds is hindered by the absence of specific experimental or computational data in the provided evidence. The referenced literature focuses on crystallographic software tools (e.g., SHELX and CCP4 ) rather than chemical properties or bioactivity. Below is a hypothetical framework for such a comparison, based on general heterocyclic chemistry principles:

Table 1: Hypothetical Comparison of Structural Analogues

Compound Name Core Structure Substituents Potential Applications Key Differences from Target Compound
Target Compound Pyridazine Piperazine-morpholine, dimethylpyrazole Enzyme inhibition? N/A
3,5-Dimethylpyrazole derivatives Pyrazole Variable (e.g., aryl, alkyl) Anticancer, anti-inflammatory Lacks pyridazine-piperazine backbone
Morpholine-containing analogues Piperazine-morpholine Variable (e.g., benzimidazole) CNS-targeting agents Absence of pyridazine-pyrazole linkage

Key Observations:

Pyridazine vs.

Piperazine-Morpholine Linkage : This motif is common in kinase inhibitors (e.g., mTOR inhibitors), but the addition of a pyridazine-pyrazole system in the target compound may alter solubility or selectivity .

Dimethylpyrazole Substitution : The 3,5-dimethyl group could enhance metabolic stability compared to unsubstituted pyrazoles, a feature observed in COX-2 inhibitors .

Limitations of Available Evidence

For instance:

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